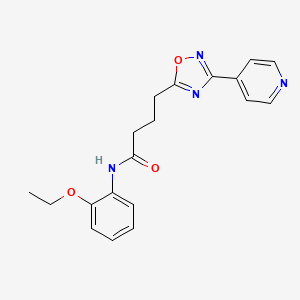
N-(2-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as EPOB, is a small molecule compound that has been widely studied for its potential therapeutic applications. EPOB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various scientific research applications.
Mecanismo De Acción
The exact mechanism of action of N-(2-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in a range of cellular processes, including the regulation of gene expression and the control of cell growth and differentiation. Inhibition of GSK-3β has been found to have a range of beneficial effects in various scientific research applications.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. This compound has also been found to enhance neuronal survival and function, making it a promising candidate for use in treating neurodegenerative diseases. Additionally, this compound has been found to exhibit anticancer properties, making it a potential candidate for use in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide is its ability to inhibit the activity of GSK-3β, which has been found to play a role in a range of cellular processes. Additionally, this compound has been found to exhibit a range of beneficial effects in various scientific research applications, including anti-inflammatory, neuroprotective, and anticancer properties. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may limit its potential applications in certain scientific research fields.
Direcciones Futuras
There are several potential future directions for research on N-(2-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide. One area of focus could be on further elucidating its mechanism of action, which may lead to the development of more targeted and effective therapeutic applications. Additionally, further research could be conducted on the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, research could be conducted on the potential use of this compound in combination with other therapeutic agents to enhance its efficacy.
Métodos De Síntesis
The synthesis of N-(2-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide involves several steps, including the reaction of ethyl 2-bromoacetate with 2-ethoxyphenol to form ethyl 2-(2-ethoxyphenyl)acetate. This compound is then reacted with hydrazine hydrate and pyridine-4-carboxaldehyde to form the intermediate compound, 4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanoic acid hydrazide. Finally, this compound is reacted with acetic anhydride to form this compound.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, neuroprotective, and anticancer properties. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-2-25-16-7-4-3-6-15(16)21-17(24)8-5-9-18-22-19(23-26-18)14-10-12-20-13-11-14/h3-4,6-7,10-13H,2,5,8-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPNCRGNXYBYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

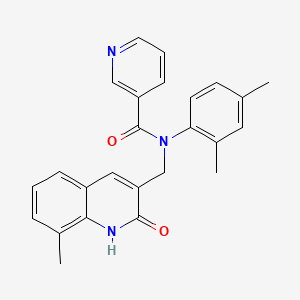
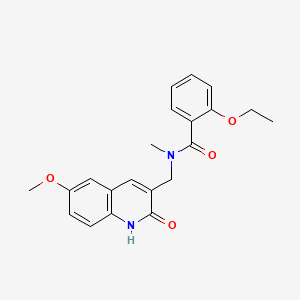



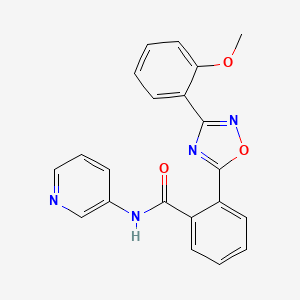

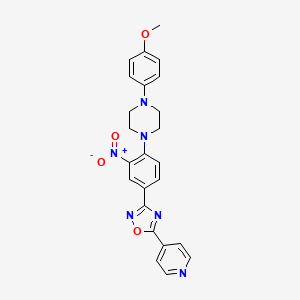
![N-(2-chlorophenyl)-2-{4-[(Z)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]phenoxy}acetamide](/img/structure/B7703118.png)
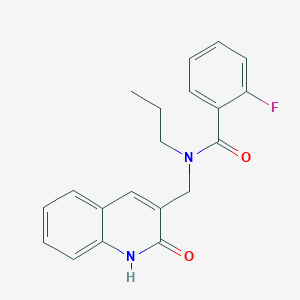

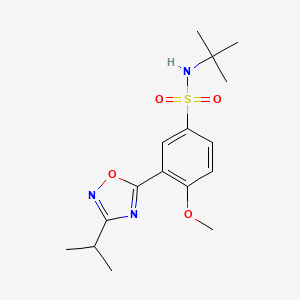

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7703149.png)